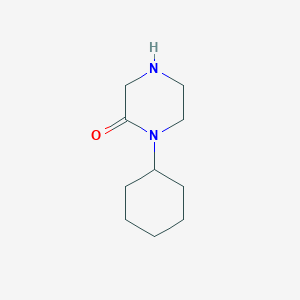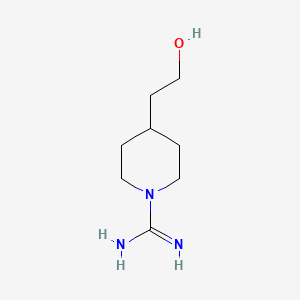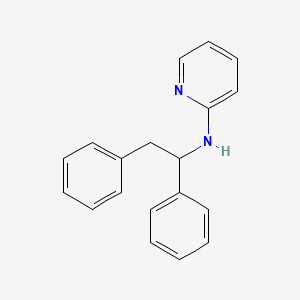
1-Cyclohexylpipérazine-2-one
Vue d'ensemble
Description
1-Cyclohexylpiperazin-2-one is an organic compound with the molecular formula C₁₀H₁₉N₂O It is a derivative of piperazine, where one of the nitrogen atoms is bonded to a cyclohexyl group, and the other nitrogen is part of a piperazinone ring
Applications De Recherche Scientifique
1-Cyclohexylpiperazin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: This compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active piperazine derivatives.
Industry: It is used in the production of polymers and other materials, where its unique structure imparts desirable properties to the final product.
Mécanisme D'action
Target of Action
It is a derivative of piperazine , which is known to act on the GABA receptors .
Mode of Action
As a derivative of piperazine, 1-Cyclohexylpiperazin-2-one may share a similar mode of action. Piperazine is a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Pharmacokinetics
Piperazine is partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .
Analyse Biochimique
Biochemical Properties
1-Cyclohexylpiperazin-2-one plays a significant role in biochemical reactions, particularly as a precursor for other compounds. It interacts with various enzymes, proteins, and biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which facilitate the compound’s binding to the active sites of enzymes .
Cellular Effects
1-Cyclohexylpiperazin-2-one influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain receptors on the cell surface, leading to changes in intracellular signaling cascades. This modulation can affect gene expression by altering the transcriptional activity of specific genes, thereby impacting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 1-Cyclohexylpiperazin-2-one involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Cyclohexylpiperazin-2-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term effects observed in in vitro and in vivo studies include alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 1-Cyclohexylpiperazin-2-one vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing cellular function or modulating specific biochemical pathways. At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a dosage range within which the compound is effective without causing harm .
Metabolic Pathways
1-Cyclohexylpiperazin-2-one is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can lead to the oxidation and subsequent breakdown of the compound, producing metabolites that may have distinct biological activities. The compound’s involvement in these pathways can affect metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
Within cells and tissues, 1-Cyclohexylpiperazin-2-one is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can influence its overall activity and effectiveness, as well as its potential accumulation in certain tissues .
Subcellular Localization
The subcellular localization of 1-Cyclohexylpiperazin-2-one is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, it may be localized to the mitochondria, where it can impact mitochondrial function and energy metabolism. Understanding its subcellular localization is essential for elucidating its precise role in cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Cyclohexylpiperazin-2-one can be synthesized through several methods. One common approach involves the cyclization of N-cyclohexyl-1,2-diaminoethane with phosgene or its derivatives. The reaction typically proceeds under controlled conditions to ensure the formation of the desired piperazinone ring.
Another method involves the hydrogenation of 1-cyclohexyl-2-nitroethene, followed by cyclization. This route requires the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, under high pressure and temperature.
Industrial Production Methods
In an industrial setting, the production of 1-cyclohexylpiperazin-2-one may involve continuous flow reactors to optimize reaction conditions and yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclohexylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-cyclohexylpiperazine-2,3-dione using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of 1-cyclohexylpiperazin-2-one can yield N-cyclohexylpiperazine using reducing agents like lithium aluminum hydride.
Substitution: The nitrogen atoms in the piperazinone ring can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: N-cyclohexylpiperazine-2,3-dione.
Reduction: N-cyclohexylpiperazine.
Substitution: Various N-substituted piperazinones.
Comparaison Avec Des Composés Similaires
1-Cyclohexylpiperazin-2-one can be compared with other piperazine derivatives, such as:
1-Benzylpiperazin-2-one: Similar in structure but with a benzyl group instead of a cyclohexyl group, leading to different pharmacological properties.
1-Methylpiperazin-2-one: Contains a methyl group, which affects its solubility and reactivity compared to the cyclohexyl derivative.
1-Phenylpiperazin-2-one: The phenyl group provides different electronic and steric effects, influencing its interaction with biological targets.
The uniqueness of 1-cyclohexylpiperazin-2-one lies in its balance of hydrophobicity and reactivity, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
1-cyclohexylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c13-10-8-11-6-7-12(10)9-4-2-1-3-5-9/h9,11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFLFWJEDYTKEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCNCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390128 | |
| Record name | 1-cyclohexylpiperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99976-73-5 | |
| Record name | 1-cyclohexylpiperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















